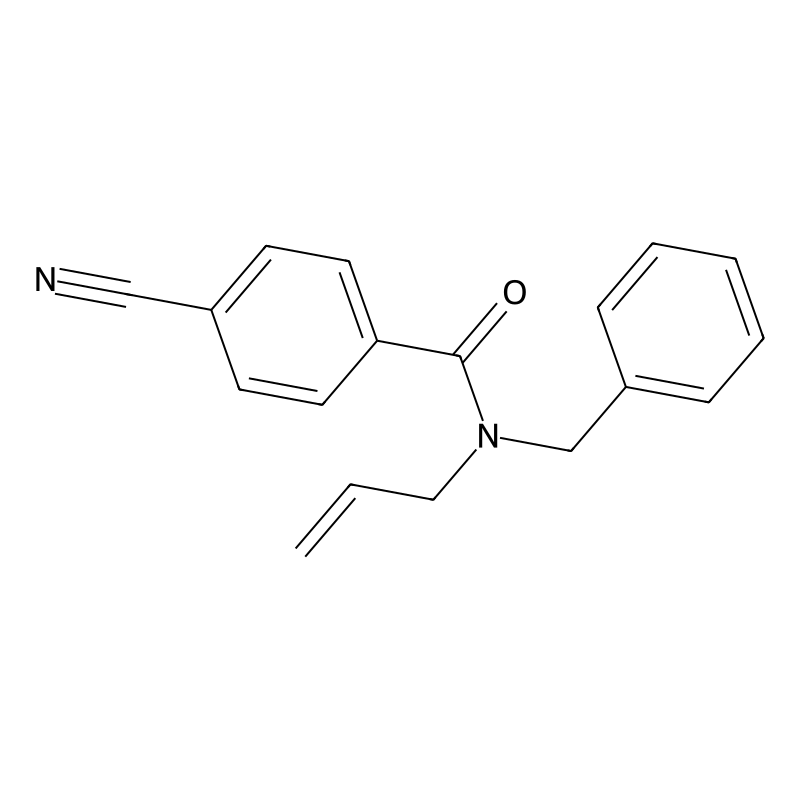

N-allyl-N-benzyl-4-cyanobenzamide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-allyl-N-benzyl-4-cyanobenzamide is a compound characterized by its unique structure, which includes an allyl group, a benzyl moiety, and a cyanobenzamide functional group. The molecular formula for this compound is CHNO. The presence of the cyanobenzamide group suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its ability to interact with biological systems.

- Nucleophilic Substitution: The allylic position can undergo nucleophilic attack, leading to the formation of new derivatives.

- Hydrolysis: Under acidic or basic conditions, the amide bond may be hydrolyzed to yield corresponding carboxylic acids and amines.

- Oxidation: The allyl group can be oxidized to form various alcohols or carbonyl compounds, depending on the reagents used .

The synthesis of N-allyl-N-benzyl-4-cyanobenzamide can be achieved through several methods:

- Direct Amidation: Reacting 4-cyanobenzoic acid with benzylamine followed by alkylation with allyl bromide or iodide.

- Multi-step Synthesis: Starting from 4-cyanobenzoyl chloride, which can be treated with benzylamine to form the amide, followed by alkylation with an allyl halide .

N-allyl-N-benzyl-4-cyanobenzamide has potential applications in:

- Pharmaceutical Development: Due to its structural features, it may serve as a lead compound for developing new drugs targeting various diseases.

- Chemical Research: It may be used as a reagent in organic synthesis or as a building block for more complex molecules.

Several compounds share structural similarities with N-allyl-N-benzyl-4-cyanobenzamide. Here are some notable examples:

Uniqueness of N-allyl-N-benzyl-4-cyanobenzamide

The uniqueness of N-allyl-N-benzyl-4-cyanobenzamide lies in its combination of an allylic substituent with a cyanobenzamide structure. This configuration may impart distinct reactivity profiles and biological activities compared to other similar compounds. The presence of both an allyl and a benzyl group could enable diverse synthetic transformations and potential applications in medicinal chemistry.